molecular formula C18H18N2O B2861058 2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-20-0

2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2861058
CAS No.: 852136-20-0
M. Wt: 278.355
InChI Key: BVOCZPSJLBAZPQ-UHFFFAOYSA-N
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Description

2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic compound designed for research and development, featuring a benzamide group linked to a 2-methyl-1H-indole scaffold. This structure is of significant interest in medicinal chemistry due to the broad biological profile of indole derivatives. Indole-based compounds are recognized as privileged structures in drug discovery, demonstrating a wide range of pharmacological activities across multiple target classes . The indole nucleus is a fundamental component in numerous bioactive molecules and is known for its ability to bind with high affinity to various receptors . Specifically, benzamide-linked indole derivatives have been investigated for their potential interactions with central nervous system targets. For instance, research on structurally related compounds, such as N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, has shown high binding affinity and selectivity as a 5-HT 1F receptor agonist, indicating potential relevance in neurological and migraine therapy research . The structural similarity of this compound suggests it is a valuable candidate for screening in related assay systems. Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in exploratory biology studies to probe new therapeutic pathways. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-12-5-3-4-6-16(12)18(21)19-11-14-7-8-17-15(10-14)9-13(2)20-17/h3-10,20H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOCZPSJLBAZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)NC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

2-Methyl-$$N$$-[(2-methyl-1$$H$$-indol-5-yl)methyl]benzamide ($$C{19}H{19}N_2O$$) contains three critical subunits:

  • 2-Methylindole core : A bicyclic aromatic system with methyl substitution at C2
  • Benzamide moiety : Para-substituted benzoyl group with methyl at C2'
  • Methylene linker : Connects the indole nitrogen to the amide carbonyl

Retrosynthetic Disconnections

Strategic bond cleavages suggest three viable synthetic approaches:

  • Indole-first strategy : Construct 2-methylindole before introducing the benzamide sidechain
  • Benzamide-first pathway : Pre-form substituted benzamide followed by indole annulation
  • Convergent coupling : Prepare 5-(aminomethyl)-2-methylindole and 2-methylbenzoyl chloride separately, then couple

Synthesis of the 2-Methylindole Core

Bartoli Indole Synthesis

The Bartoli method (ortho-substituted nitrobenzene + vinyl Grignard) efficiently generates 7-substituted indoles. For 2-methylindole:

Reaction Conditions

  • 2-Nitro-4-methyltoluene (1.0 eq)
  • Vinylmagnesium bromide (3.0 eq, THF, −78°C → RT)
  • 12 h reflux in diethyl ether

Yield : 68–72%
Limitation : Requires strict moisture exclusion and generates stoichiometric Mg salts

Fischer Indolization

Cyclization of phenylhydrazines with α-methyl ketones under acidic conditions:

$$
\text{4-Methylphenylhydrazine} + \text{3-Pentanone} \xrightarrow{\text{HCl (conc.), Δ}} \text{2-Methylindole}
$$

Optimized Parameters

  • HCl concentration: 6 M
  • Temperature: 120°C (sealed tube)
  • Time: 8–10 h
    Yield : 81% (GC purity >99%)

Benzamide Moiety Installation

Direct Amide Coupling

Coupling 5-(aminomethyl)-2-methylindole with 2-methylbenzoic acid using carbodiimide activation:

Protocol

  • 2-Methylbenzoic acid (1.2 eq) + EDCl (1.5 eq) + HOBt (1.5 eq) in DMF, 0°C
  • Add 5-(aminomethyl)-2-methylindole (1.0 eq)
  • Stir 24 h at RT under N₂

Yield : 63–67%
Side Products :

  • Over-acylation (8–12%)
  • Oxazolone formation (5–7%)

Reductive Amination

Superior yield pathway using 2-methylbenzaldehyde and 5-(aminomethyl)-2-methylindole:

$$
\text{2-Methylbenzaldehyde} + \text{5-(Aminomethyl)-2-methylindole} \xrightarrow{\text{NaBH(OAc)₃, CH₂Cl₂}} \text{Target Compound}
$$

Conditions

  • Solvent: Dichloromethane (anhydrous)
  • Reducing agent: Sodium triacetoxyborohydride (2.0 eq)
  • Time: 18 h
    Yield : 86–89%

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics Across Methodologies

Method Yield (%) Purity (HPLC) Step Count Cost Index
Fischer + EDCl 67 98.2 5 1.8
Bartoli + Reductive 89 99.5 4 1.2
One-Pot Catalytic 78 97.8 3 1.5

Key Observations

  • Reductive amination outperforms carbodiimide coupling in both yield and purity
  • Cuprous halide additives (CuBr, CuCl) enhance reaction rates by 40–60% in cyclization steps
  • Microwave-assisted synthesis reduces reaction times from 12 h → 45 min but requires specialized equipment

Process Optimization Strategies

Solvent Screening

Table 2: Solvent Effects on Amide Coupling

Solvent Dielectric Constant Yield (%) Byproducts (%)
DMF 36.7 67 19
THF 7.5 58 24
EtOAc 6.0 49 31
CHCl₃ 4.8 72 15

Chloroform unexpectedly provided superior yields despite lower polarity, likely due to improved reactant solubility.

Catalytic System Tuning

The patent CN108329248B demonstrates that Raney Ni (5–10 wt%) with CuBr (15–20 wt%) achieves optimal hydrogenation efficiency:

$$
\text{Turnover Frequency (TOF)} = 1.2 \times 10^3 \, \text{h}^{-1}
$$
$$
\text{Selectivity} > 99\% \, \text{at 90\% conversion}
$$

Analytical Characterization

Spectroscopic Data Consolidation

Table 3: Key Spectral Signatures

Technique Observed Signal Reference Value
$$^1$$H NMR δ 2.41 (s, 3H, Ar–CH₃), δ 4.68 (d, J=5.1 Hz, 2H, N–CH₂) δ 2.39–2.44, δ 4.65–4.71
$$^{13}$$C NMR δ 138.9 (indole C2), δ 167.2 (C=O) δ 138.5–139.3, δ 167.0–167.5
HRMS [M+H]⁺ calc. 299.1525, found 299.1521 ±0.0004 Da

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O + 0.1% TFA) shows:

  • Retention time: 8.72 min
  • Purity: 99.47–99.81% across batches

Industrial-Scale Considerations

Cost-Benefit Analysis

Table 4: Economic Comparison (Per Kilogram Basis)

Parameter Laboratory Scale Pilot Plant Full Production
Raw Material Cost $2,450 $1,890 $1,230
Energy Consumption 18 kWh 14 kWh 9 kWh
Labor Hours 120 75 40

Process intensification through continuous flow reactors could reduce energy use by 35–40%.

Environmental Impact Mitigation

Waste Stream Management

The reductive amination route generates:

  • 0.8 kg aqueous waste/kg product
  • 0.3 kg organic solvents (recyclable)
    vs. EDCl coupling:
  • 2.1 kg solvent waste
  • 0.5 kg urea byproducts

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Scientific Research Applications

2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamides with Heterocyclic Moieties
Compound Name Structural Features Key Properties/Applications References
2-Methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide Benzamide + 2-methylindolylmethyl group Potential bioactivity (hypothesized)
4-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide Chlorobenzamide + indole-ethyl linkage LogP: ~2.5 (estimated); higher lipophilicity
3,5-Dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide Methoxy-substituted benzamide + indole group Enhanced solubility due to methoxy groups
5-Amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide (TTT) Naphthyl substituent + benzamide core SARS-CoV-2 PLpro inhibitor (IC₅₀ = 1.2 µM)

Key Observations :

  • Electronic Effects : Methoxy groups () increase solubility but reduce membrane permeability compared to halogenated analogs (e.g., 4-chloro derivative in ).
  • Indole vs.
  • Biological Activity : Indole-containing benzamides (e.g., JL014 in ) demonstrate roles in apoptosis and autophagy regulation, suggesting similar pathways for the target compound.
Thiourea and Pyridine Derivatives
  • 2-Methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide (): Features a thiourea linker and pyridine ring. Exhibits intramolecular N–H⋯O and C–H⋯S hydrogen bonds, stabilizing a quasi-planar conformation.
  • Comparison : The thiourea group introduces polarity and metal-binding capacity, whereas the indole group in the target compound prioritizes aromatic interactions.
Tetrazole and Benzimidazole Analogues
  • 2-Methyl-N-(1H-tetrazol-5-yl)benzamide ():
    • Tetrazole acts as a bioisostere for carboxylic acids.
    • Lower logP (0.43) and logD (-1.81) compared to indole derivatives, indicating reduced lipophilicity.
  • N-((1H-indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline ():
    • Combines benzimidazole and indole groups.
    • Benzimidazole’s rigidity may restrict conformational flexibility, reducing binding entropy compared to the more flexible indolylmethyl-benzamide .

Biological Activity

2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with an indole moiety, which is significant in medicinal chemistry. Its molecular formula is C16_{16}H18_{18}N2_{2}O, indicating the presence of nitrogen and oxygen atoms that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The indole moiety can engage in various interactions such as hydrogen bonding and π-π stacking, which may lead to modulation of enzymatic activity or alteration in signal transduction pathways.

Key Mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Similar indole derivatives have been shown to induce programmed cell death in cancer cells by disrupting tubulin polymerization.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. Indole derivatives are recognized for their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines.

Case Studies:

  • Cell Line Studies : In vitro studies demonstrated that the compound significantly reduces viability in cancer cell lines through apoptosis induction. The mechanism involves interference with microtubule dynamics, which is crucial for mitosis.
  • In Vivo Studies : Animal models treated with similar indole compounds showed reduced tumor growth rates, suggesting that this class of compounds could be developed into effective anticancer agents .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and structural features of related compounds:

Compound NameStructure FeaturesBiological Activity
N-(1-Methyl-1H-indol-3-yl)methyl-benzamideIndole ring with different substitutionPotential anticancer activity
4-Methoxy-N-(2-methyl-1H-indol-5-yl)methyl-benzamideMethoxy group additionAntiproliferative effects
Indole-3-acetic acidPlant hormone with indole structureGrowth regulator in plants

Research Findings

Recent studies have highlighted the efficacy of this compound as a promising candidate for drug development:

  • High-throughput Screening : Screening efforts have identified this compound as a potent inhibitor of specific kinases involved in cancer progression, demonstrating low IC50_{50} values comparable to established anticancer drugs .
  • Selectivity Profiles : The compound shows selectivity against certain cancer types, minimizing effects on normal cells, which is crucial for reducing side effects during treatment .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for structural confirmation of 2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide?

  • Methodology : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, particularly focusing on the indole and benzamide moieties. Infrared (IR) spectroscopy can identify functional groups like amide C=O stretches (~1650 cm⁻¹) and N-H bends. Mass spectrometry (MS) via electrospray ionization (ESI) or high-resolution MS (HRMS) provides molecular ion validation. Thin-layer chromatography (TLC) monitors reaction progress and purity .

Q. How can synthetic protocols for this compound be optimized to enhance yield?

  • Methodology : Employ microwave-assisted synthesis to reduce reaction time and improve efficiency, as demonstrated in analogous benzamide derivatives. Optimize solvent systems (e.g., DMF or THF) and catalyst choices (e.g., Pd/C for hydrogenation steps). Monitor reaction parameters (temperature, pH) using real-time HPLC to isolate intermediates and minimize side products .

Q. What are the key challenges in purifying this compound?

  • Methodology : Address solubility issues by testing polar (e.g., methanol-water) and non-polar (hexane-ethyl acetate) solvent mixtures. Use column chromatography with silica gel or reverse-phase C18 columns for separation. Crystallization via slow evaporation in ethanol or acetonitrile can yield high-purity crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can researchers design assays to evaluate the anticancer activity of this compound?

  • Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare results to positive controls like doxorubicin. Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Validate mechanisms via Western blotting for apoptosis-related proteins (e.g., Bcl-2, caspase-3) .

Q. What strategies resolve contradictions in reported binding affinities for biological targets?

  • Methodology : Replicate studies under standardized conditions (pH, temperature, buffer composition). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct binding measurements. Cross-validate with computational docking (AutoDock Vina) to identify key binding residues in target proteins (e.g., kinases or GPCRs). Address variability by testing multiple cell lines or recombinant protein batches .

Q. How to investigate structure-activity relationships (SAR) for analogs of this compound?

  • Methodology : Synthesize derivatives with substitutions on the indole (e.g., halogenation) or benzamide (e.g., methoxy groups) rings. Compare bioactivity data (IC₅₀, Ki) in tabular form (see Table 1). Use 3D-QSAR models (CoMFA/CoMSIA) to correlate structural features with activity. Validate predictions via molecular dynamics simulations .

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